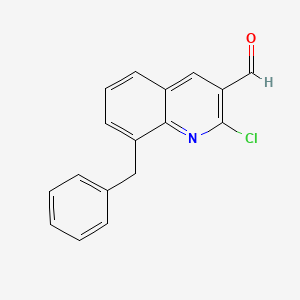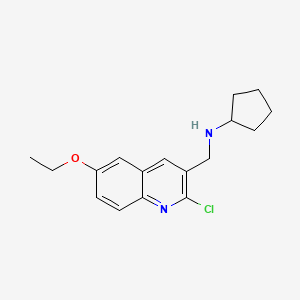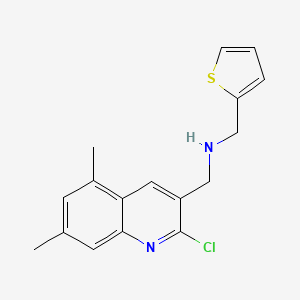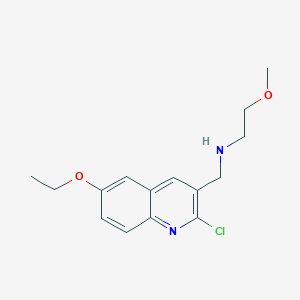
5-Fluoro-2-(3-pyridinyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-2-(3-pyridinyloxy)aniline is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitory Activity Studies
5-Fluoro-2-(3-pyridinyloxy)aniline, along with its derivatives, has been actively studied for its inhibitory activity, particularly as a c-Met kinase inhibitor. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) and others to analyze their molecular features contributing to high inhibitory activity. These studies utilized techniques like Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) to predict the biological activities of these inhibitors. This research provides essential insights into molecular interactions and the development of potent kinase inhibitors (Caballero et al., 2011).
Catalysis and Synthesis
The compound and its related structures have been used as monodentate transient directing groups (MonoTDG) in catalytic processes. Specifically, they have been involved in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, showing high efficiency and good functional group tolerance. This catalytic process facilitates the synthesis of valuable chemical scaffolds like quinazoline and fused isoindolinone, highlighting the compound's role in versatile chemical synthesis pathways (Wu et al., 2021).
Photophysical Property Studies
Derivatives of this compound have been synthesized and studied for their photophysical properties. For instance, derivatives involving 5-aryl-2,2′-bipyridines bearing fluorinated anilines have been investigated, indicating their potential as “push–pull” fluorophores. These studies assess the influence of fluorine atoms on reactivity and photophysical properties, contributing to the development of materials with specific light absorption and emission characteristics (Kopchuk et al., 2020).
Antiproliferative Activity Studies
Research has also extended to studying the antiproliferative activity of metal complexes with F, CF3 bearing salicylaldimine ligands derived from this compound and its analogs. These studies not only elucidate the structural characteristics of these compounds through various spectroscopic and diffraction techniques but also assess their biological activity, providing valuable insights into their therapeutic potential (Kasumov et al., 2016).
Properties
IUPAC Name |
5-fluoro-2-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLPCRMORFLNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283815 |
Source


|
| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-34-0 |
Source


|
| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1320156.png)


![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)

![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)
![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)


